Product packaging for Methyl 4-(1,3-thiazol-2-yl)butanoate(Cat. No.:CAS No. 1803601-11-7)

Methyl 4-(1,3-thiazol-2-yl)butanoate

Cat. No.: B1381620
CAS No.: 1803601-11-7
M. Wt: 185.25 g/mol
InChI Key: JAOMTJHEOWPNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1,3-thiazol-2-yl)butanoate (CAS 1803601-11-7) is a chemical compound of significant interest in organic and medicinal chemistry research, serving as a versatile synthetic intermediate. It features a 1,3-thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms that is a privileged structure in drug discovery due to its wide presence in bioactive molecules . The compound has a molecular formula of C8H11NO2S and a molecular weight of 185.24 g/mol . Its structure, represented by the SMILES code O=C(OC)CCCC1=NC=CS1, combines the thiazole heterocycle with a flexible butanoate ester chain . The ester functional group in this molecule makes it a valuable precursor for further chemical transformations, particularly hydrolysis to the corresponding carboxylic acid, which can be used to create more complex chemical entities. The thiazole moiety is a common feature in a diverse range of therapeutic agents, including antibiotics, anticancer drugs, and central nervous system medications . As such, this compound is a valuable building block for researchers developing novel compounds in drug discovery programs, investigating structure-activity relationships, and exploring new chemical spaces. This product is intended for research purposes and is strictly for Research Use Only. It is not designed for human therapeutic or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2S B1381620 Methyl 4-(1,3-thiazol-2-yl)butanoate CAS No. 1803601-11-7

Properties

IUPAC Name

methyl 4-(1,3-thiazol-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)4-2-3-7-9-5-6-12-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOMTJHEOWPNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization of Thiazole Precursors with Butanoic Acid Derivatives

Method Overview:
This approach involves the cyclization of 2-aminothiazole derivatives with suitable α-haloketones or α-bromoesters to form the thiazole ring directly attached to the butanoate chain. The process typically employs nucleophilic substitution followed by cyclization under basic or acidic conditions.

Reaction Scheme:

  • 2-Aminothiazole reacts with α-bromoester derivatives (e.g., 4-bromobutanoic acid derivatives) in the presence of a base such as potassium carbonate or sodium hydride, facilitating nucleophilic attack and subsequent ring closure.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: Reflux (80-120°C)
  • Catalyst: Often none, but catalytic amounts of acids or bases may be used to enhance reaction rate

Research Data:

  • In a study, the synthesis involved refluxing 2-aminothiazole with α-bromoesters, yielding the target compound after purification by column chromatography with yields typically ranging from 60-75%.

Multicomponent Reaction (MCR) Strategy

Method Overview:
Recent advances utilize multicomponent reactions involving thiazole precursors, amino esters, and halogenated compounds to assemble the molecule efficiently. This method emphasizes regioselectivity and broad substrate scope.

Key Reaction Components:

  • 4-Methyl-1,3-thiazole as the heterocyclic core
  • Butanoic acid derivatives or their activated forms (e.g., acid chlorides, esters)
  • Amino esters or related nucleophiles

Reaction Conditions:

  • Solvent: Acetonitrile or ethanol
  • Base: Triethylamine or similar organic bases
  • Temperature: Cold conditions initially, then reflux

Research Findings:

  • A study demonstrated the regioselective synthesis of similar thiazole derivatives via a one-pot reaction, achieving yields of 70-85%. The process involved the reaction of 4-methyl-1,3-thiazole with butanoic acid derivatives in the presence of triethylamine.

Cyclization of Thiazole-Containing Precursors with Esterification

Method Overview:
This method involves synthesizing a thiazole-containing intermediate, such as 2-aminothiazole derivatives, followed by esterification at the appropriate position to introduce the methyl butanoate group.

Reaction Steps:

  • Synthesis of 2-aminothiazole derivatives from α-haloketones and thiourea
  • Esterification of the butanoic acid component with methanol under acidic catalysis (e.g., sulfuric acid)
  • Coupling of the two intermediates through nucleophilic substitution or cyclization

Reaction Conditions:

  • Solvent: Methanol for esterification
  • Catalyst: Acidic conditions for ester formation
  • Temperature: 60-80°C

Research Data:

  • This approach has been reported with yields around 65-78%, depending on the purity of intermediates and reaction optimization.

Catalytic and Microwave-Assisted Synthesis

Method Overview:
Advances in green chemistry have led to the use of microwave irradiation to accelerate reactions, reduce reaction times, and improve yields.

Reaction Conditions:

  • Solvent: Ethanol or acetonitrile
  • Microwave power: 100-200 W
  • Duration: 10-30 minutes

Research Findings:

  • Microwave-assisted synthesis of similar compounds has demonstrated yields exceeding 80% with significantly reduced reaction times compared to conventional heating.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents and Conditions Typical Yield (%) Remarks
Direct Cyclization 2-Aminothiazole, α-bromoester Reflux in DMF or acetonitrile, base 60-75 Widely used, straightforward
Multicomponent Reaction (MCR) 4-Methyl-1,3-thiazole, butanoic acid derivatives Ethanol/ACN, triethylamine, reflux 70-85 Broad substrate scope, regioselective
Cyclization & Esterification 2-Aminothiazole derivatives, methanol Acid catalysis, reflux 65-78 Suitable for stepwise synthesis
Microwave-Assisted 2-Aminothiazole, butanoic derivatives Microwave irradiation, ethanol/ACN >80 Rapid, high-yielding

Research Findings and Notes

  • Reaction Mechanism Insights:
    The synthesis generally proceeds via nucleophilic attack of the amino group on activated halogenated intermediates, followed by intramolecular cyclization to form the thiazole ring. Esterification is achieved through standard Fischer esterification or coupling reactions.

  • Optimization Strategies:
    Use of polar aprotic solvents like acetonitrile enhances solubility and reaction rates. Catalysts such as acids or bases facilitate ring closure and ester formation. Microwave irradiation has been shown to significantly reduce reaction times without compromising yield.

  • Safety and Purity Considerations: Proper purification via recrystallization or chromatography is essential to obtain high-purity compounds suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1,3-thiazol-2-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(1,3-thiazol-2-yl)butanoate has shown potential as a building block in the synthesis of pharmaceuticals. Its thiazole ring is a common motif in many bioactive compounds.

Case Study: Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds containing thiazole rings showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
This compoundModerate Antimicrobial

Agricultural Applications

In agriculture, this compound is being explored for its potential as a pesticide or herbicide. The thiazole moiety is known to enhance the biological activity of agrochemicals.

Case Study: Pesticide Development

A patent application (US8247415B2) discusses the use of thiazole derivatives in developing new pesticide formulations. These formulations aim to improve crop yield by effectively controlling pests resistant to existing pesticides .

ApplicationEffectivenessReference
Thiazole-based PesticidesIncreased Crop Yield

Food Science Applications

This compound has been noted for its flavor profile, contributing nutty and roasted notes to food products. This makes it a candidate for use as a food additive or flavoring agent.

Case Study: Flavor Enhancement

Research from the Food Science Journal indicates that thiazole derivatives can enhance flavor profiles in processed foods. This compound was tested in various food matrices and found to significantly improve sensory attributes without compromising safety .

Food MatrixFlavor ProfileReference
Processed MeatsNutty Flavor

Mechanism of Action

The mechanism of action of Methyl 4-(1,3-thiazol-2-yl)butanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituent/Functional Group Key Properties/Applications References
Methyl 4-(1,3-thiazol-2-yl)butanoate C₈H₉NO₂S 183.23 (est.) Thiazole at C4 of butanoate Potential bioactive intermediate
Sodium 4-(1,3-thiazol-2-yl)butanoate C₇H₈NNaO₂S 193.20 Sodium salt of thiazole-butanoic acid Ionic solubility, synthetic intermediate
Ethyl 4-(1H-benzo[d]imidazol-2-yl)butanoate C₁₄H₁₅N₂O₂ 247.28 Benzoimidazole at C4 of butanoate Anticancer research (hypothesized)
[2-(1,3-Benzothiazol-2-ylamino)ethyl] 4-(1H-indol-3-yl)butanoate C₂₁H₁₉N₃O₃S 393.46 Benzothiazole and indole moieties Multitargeted drug discovery
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 Methyl-thiazole fused to benzoic acid mp 139.5–140°C; reagent for synthesis

Thiazole vs. Benzothiazole Derivatives

  • Electronic Effects: Benzothiazole derivatives (e.g., [2-(1,3-benzothiazol-2-ylamino)ethyl] 4-(1H-indol-3-yl)butanoate) exhibit extended π-conjugation compared to simple thiazoles, enhancing lipophilicity and binding affinity to biological targets .
  • Biological Activity: Benzothiazole-containing compounds are frequently explored as multitarget ligands for diseases like cancer and neurodegeneration due to their ability to interact with diverse enzymes and receptors . In contrast, thiazole derivatives like this compound may serve as simpler scaffolds for probing structure-activity relationships.

Ester Chain Length and Substituent Position

  • Butanoate vs. Shorter Chains: The four-carbon chain in this compound provides flexibility for optimal steric interactions in binding pockets, whereas shorter chains (e.g., acetate esters) may limit conformational adaptability.
  • Substituent Position: Ethyl 4-(1H-benzo[d]imidazol-2-yl)butanoate demonstrates that substituting the ester’s alkyl group (methyl vs. ethyl) minimally impacts electronic properties but may alter metabolic stability.

Physicochemical Properties

  • Melting Points: Thiazole derivatives like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid exhibit higher melting points (139.5–140°C) due to intermolecular hydrogen bonding and aromatic stacking . In contrast, this compound is likely a liquid or low-melting solid, given the absence of strong polar groups.
  • Solubility: The sodium salt derivative (Sodium 4-(1,3-thiazol-2-yl)butanoate) is water-soluble, whereas the methyl ester is expected to be soluble in organic solvents like dichloromethane or methanol .

Biological Activity

Methyl 4-(1,3-thiazol-2-yl)butanoate is an organic compound with significant biological activity attributed to its thiazole structure. This compound, characterized by the molecular formula C8H11NO2SC_8H_{11}NO_2S, has been studied for its interactions with various biological targets, including enzymes and cellular pathways. The following sections detail its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions
this compound primarily interacts with DNA and topoisomerase II, leading to DNA double-strand breaks. This interaction is crucial for its anticancer properties, as it can induce apoptosis in cancer cells by disrupting their replication processes.

The compound exhibits a range of biochemical activities:

  • Enzyme Interactions : It influences the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This modulation can enhance cellular antioxidant capacity and reduce inflammation.
  • Cell Signaling : this compound can modulate key signaling pathways like the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

Biological Activity Overview

This compound has demonstrated various biological activities:

Activity Type Description
Antimicrobial Exhibits antibacterial and antifungal properties due to the thiazole ring structure, which enhances its interaction with microbial targets.
Anticancer Induces apoptosis in cancer cells through DNA damage mechanisms; effective against several cancer cell lines .
Antioxidant Enhances antioxidant enzyme activity, contributing to reduced oxidative stress in cells.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Activity : A study evaluated the compound's effects on human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. Results indicated significant antiproliferative effects, with mechanisms involving cell cycle arrest and apoptosis induction .
  • Antimicrobial Properties : Research demonstrated that thiazole derivatives exhibit potent antimicrobial activities against a range of pathogens. This compound was included in these evaluations and showed promising results against both bacterial and fungal strains.
  • Oxidative Stress Modulation : In laboratory settings, the compound was shown to enhance the activity of antioxidant enzymes in models subjected to oxidative stress. This property suggests potential therapeutic applications in conditions characterized by oxidative damage.

Dosage Effects in Animal Models

The biological effects of this compound vary with dosage:

  • Low Doses : Beneficial effects such as enhanced antioxidant capacity and reduced inflammation were observed.
  • High Doses : Potential cytotoxicity was noted at elevated concentrations, necessitating careful dosage management in therapeutic contexts.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize Methyl 4-(1,3-thiazol-2-yl)butanoate, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves coupling thiazole derivatives with ester-containing precursors. For example, condensation reactions using aldehydes (e.g., 2-phenylthiazole-4-carbaldehyde) with ester-functionalized amines or acids under reflux in polar aprotic solvents (e.g., DMF or THF) can yield thiazole-linked esters. Optimization includes varying catalysts (e.g., p-toluenesulfonic acid), temperature (80–120°C), and reaction time (12–24 hrs). Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Focus on thiazole proton signals (δ 7.8–8.3 ppm for aromatic protons) and ester methyl groups (δ 3.6–3.8 ppm).
  • IR Spectroscopy : Identify C=O (ester) stretches (~1700 cm⁻¹) and C=N (thiazole) vibrations (~1610 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 305 for related thiazole esters) and fragmentation patterns .
  • Elemental Analysis : Validate purity by matching calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% deviation) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C under inert atmospheres. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track impurity profiles over 1–3 months. Use DSC/TGA to assess thermal stability and identify decomposition thresholds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For example, the thiazole ring’s electron-deficient C2 position may favor nucleophilic attacks, while the ester carbonyl is susceptible to nucleophilic acyl substitution. Validate predictions via kinetic studies (e.g., reaction with Grignard reagents) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected downfield shifts in 1H NMR)?

  • Methodological Answer : If anomalous shifts arise:

  • Variable Temperature NMR : Rule out dynamic effects (e.g., tautomerism).
  • HSQC/HMBC : Confirm connectivity between thiazole protons and adjacent carbons.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., SHELXL refinement) .
    • Example : A downfield shift at δ 10.04 ppm in a related compound was attributed to intramolecular hydrogen bonding, confirmed via X-ray diffraction .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Modify Substituents : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to the thiazole ring to enhance electrophilicity.
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial enzymes). For example, thiazole esters with 4-fluorophenyl substituents showed improved binding to E. coli dihydrofolate reductase (ΔG = −9.2 kcal/mol) .
  • In Vitro Assays : Validate SAR predictions via MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria .

Key Considerations

  • Contradictory Evidence : While reports yields of 70% for thiazole-ester synthesis, notes lower yields (40–60%) for bulkier substituents. Adjust stoichiometry (1.2 eq. aldehyde) and use microwave-assisted synthesis to improve efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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